![molecular formula C22H19N3O2 B2605978 N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide CAS No. 1024379-11-0](/img/structure/B2605978.png)
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide
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Overview
Description
“N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving tryptamine and other organic compounds . The use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent is common in these reactions .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as melting point determination, and 1H- and 13C-NMR, UV, IR and HRMS spectra .Scientific Research Applications
- COVID-19 Connection : Ongoing trials suggest that naproxen could reduce severe respiratory mortality associated with COVID-19 .
- Antimycobacterial Activity : Further testing against Mycobacterium tuberculosis and other strains revealed its potential as an antimycobacterial agent .
- Invaluable Screening Method : The model effectively mimics rheumatoid arthritis, aiding drug discovery .
- Regulation and Modulation : Tryptamine derivatives are involved in processes like sleep, cognition, memory, and behavior within the central nervous system .
- Pharmaceutical Interest : Amides are crucial in the pharmaceutical industry, and this hybrid molecule combines two pharmacologically relevant components .
Anti-Inflammatory Activity
Antibacterial and Antimycobacterial Properties
Rheumatoid Arthritis Treatment
Neuromodulation and Central Nervous System Effects
Hybridization with Ibuprofen
Potential Broad-Spectrum Antiviral Activity
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
The presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
It is known that indole derivatives can have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Environmental factors can significantly impact the action of many compounds, including indole derivatives .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21(23-14-12-16-15-25-20-11-5-4-9-18(16)20)19-10-6-13-24-22(19)27-17-7-2-1-3-8-17/h1-11,13,15,25H,12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJOJPKFXVVYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide |
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